

Application Notes and Protocols for the Quantification of 2-Cyclopentylphenol

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Compound of Interest

Compound Name: **2-Cyclopentylphenol**

Cat. No.: **B118607**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of **2-Cyclopentylphenol** in various matrices. The methods described herein are based on established analytical techniques for phenolic compounds and have been adapted to suit the specific properties of **2-Cyclopentylphenol**.

Introduction

2-Cyclopentylphenol is a substituted phenolic compound with potential applications in the pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). A third, more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also presented for trace-level analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of **2-Cyclopentylphenol** in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.

Experimental Protocol:

• Sample Preparation:

- Accurately weigh a sample expected to contain approximately 10 mg of **2-Cyclopentylphenol**.
- Dissolve the sample in 100 mL of methanol (HPLC grade) to prepare a stock solution of 100 µg/mL.
- Further dilute the stock solution with the mobile phase to prepare working standards and samples within the calibration range (1-50 µg/mL).
- Filter all solutions through a 0.45 µm syringe filter before injection.

• Chromatographic Conditions:

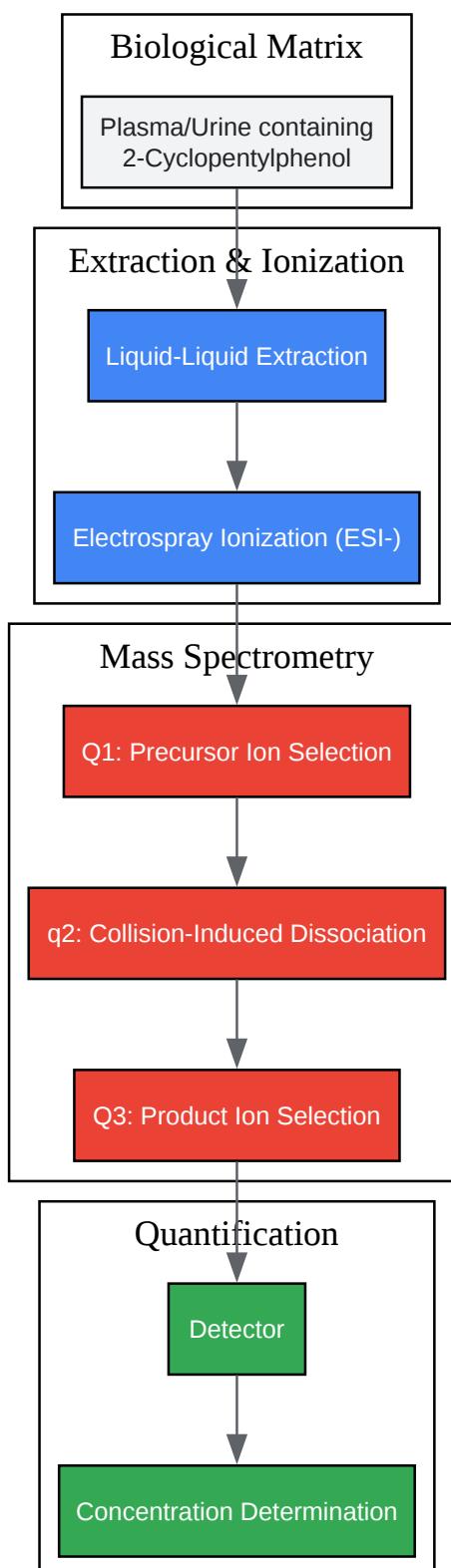
- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v), both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detector at 275 nm.

Data Presentation:

Validation Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 50 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.0 $\mu\text{g/mL}$
Accuracy (Recovery %)	98.5% - 101.2%
Precision (RSD %)	< 2.0%

Experimental Workflow (HPLC):



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